Aflatoxin B1-13C17

Description

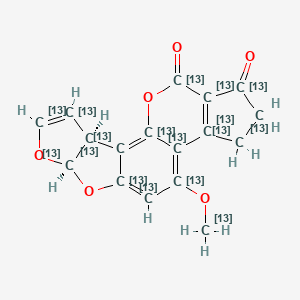

Structure

3D Structure

Properties

IUPAC Name |

(3S,7R)-11-(113C)methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O6/c1-20-10-6-11-14(8-4-5-21-17(8)22-11)15-13(10)7-2-3-9(18)12(7)16(19)23-15/h4-6,8,17H,2-3H2,1H3/t8-,17+/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQIQSTLJSLGHID-DENWKYDXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C5C=COC5OC4=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]O[13C]1=[13C]2[13C]3=[13C]([13C](=O)[13CH2][13CH2]3)[13C](=O)O[13C]2=[13C]4[13C@@H]5[13CH]=[13CH]O[13C@@H]5O[13C]4=[13CH]1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70746807 |

Source

|

| Record name | (6aR,9aS)-4-[(~13~C)Methyloxy](~13~C_16_)-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217449-45-0 |

Source

|

| Record name | (6aR,9aS)-4-[(~13~C)Methyloxy](~13~C_16_)-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S,7R)-11-(113C)methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Imperative for Precision in Aflatoxin B₁ Analysis

An In-Depth Technical Guide to Aflatoxin B₁-¹³C₁₇: The Gold Standard for Mycotoxin Quantification

Aflatoxin B₁ (AFB₁), a secondary metabolite produced by fungi of the Aspergillus genus, represents a significant threat to global food safety and public health.[1] As the most prevalent and toxic of the aflatoxins, it is a potent natural carcinogen, directly implicated in hepatocellular carcinoma (HCC) in humans and various toxic effects in animals.[1][2] Regulatory bodies worldwide have established stringent maximum residue limits (MRLs) for AFB₁ in food and animal feed, with levels as low as 2 µg/kg in some regions.[3][4]

This regulatory landscape demands analytical methods of the highest accuracy and precision. Traditional quantification techniques can be compromised by complex sample matrices (e.g., grains, nuts, milk) that introduce signal suppression or enhancement during analysis. To overcome these challenges, the principle of stable isotope dilution analysis (SIDA) has been adopted as the state-of-the-art approach.[5] At the heart of this methodology is the internal standard, a molecule that behaves identically to the analyte of interest but is mass-shifted to be distinguishable by a mass spectrometer. Aflatoxin B₁-¹³C₁₇ is the quintessential internal standard for AFB₁ analysis, enabling unparalleled accuracy and reliability.[6][7] This guide provides a comprehensive overview of its chemical properties, the principles of its application, and a detailed workflow for its use in a research and quality control setting.

Physicochemical Properties of Aflatoxin B₁-¹³C₁₇

Aflatoxin B₁-¹³C₁₇ is the stable, non-radioactive, isotopically labeled analog of Aflatoxin B₁. In this molecule, all 17 carbon atoms of the native aflatoxin B₁ structure have been replaced with the heavy carbon-13 (¹³C) isotope.[7] This substitution results in a molecule that is chemically and physically identical to its native counterpart in terms of solubility, polarity, and chromatographic retention time. However, its increased mass allows it to be clearly distinguished by a mass spectrometer.[7][8] This identical behavior is the cornerstone of its effectiveness as an internal standard, as it perfectly mimics the native analyte through every step of sample preparation, extraction, and chromatographic separation, thereby accounting for any potential losses or matrix-induced variations.[6]

Table 1: Core Chemical and Physical Properties

| Property | Value | Source(s) |

| Chemical Name | (6aR,9aS)-4-(methoxy-¹³C)-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-1,11-dione-1,2,3,3a,3b,4,5,5a,6a,8,9,9a,9b,9c,11,11a-¹³C₁₆ | [2] |

| Molecular Formula | ¹³C₁₇H₁₂O₆ | [2] |

| Molecular Weight | 329.15 g/mol | [9][10] |

| Unlabeled Molecular Wt. | 312.27 g/mol | [11] |

| Mass Shift | +17 | [12] |

| CAS Number | 1217449-45-0 | [2][10] |

| Appearance | Typically supplied as a solution in acetonitrile (e.g., 0.5 µg/mL) | [12][13] |

| Storage Temperature | -20°C | [2][12] |

| Purity | ≥97.0% (HPLC) | [12] |

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

The power of using Aflatoxin B₁-¹³C₁₇ lies in the methodology of Isotope Dilution Mass Spectrometry (IDMS). This technique is not merely a procedural step but a self-validating system that ensures trustworthiness in the final result.

Causality Behind IDMS Efficacy:

-

Correction for Extraction Inefficiency: During the extraction of AFB₁ from a complex matrix, recovery is rarely 100%. By spiking the sample with a known concentration of Aflatoxin B₁-¹³C₁₇ at the very beginning of the workflow, any subsequent loss of the native AFB₁ during extraction, cleanup, or transfer steps will be mirrored by an identical proportional loss of the ¹³C₁₇-labeled standard.

-

Compensation for Matrix Effects: In Liquid Chromatography-Mass Spectrometry (LC-MS), molecules co-eluting from the sample matrix can interfere with the ionization of the target analyte in the MS source, either suppressing or enhancing the signal. Because Aflatoxin B₁-¹³C₁₇ co-elutes precisely with native AFB₁, it experiences the exact same matrix effects.

-

Accurate Quantification: The final quantification is based on the ratio of the MS signal response of the native AFB₁ to the known amount of the Aflatoxin B₁-¹³C₁₇ internal standard. Since both are affected identically by procedural losses and matrix effects, this ratio remains constant and directly reflects the true concentration of AFB₁ in the original sample.[7] This ratiometric approach effectively cancels out sources of analytical error that would otherwise compromise the data.

Analytical Workflow for AFB₁ Quantification using Aflatoxin B₁-¹³C₁₇

This section details a comprehensive protocol for the analysis of Aflatoxin B₁ in a solid food matrix (e.g., ground corn or peanuts).

Safety and Handling Precautions

Aflatoxins are potent carcinogens and must be handled with extreme care.[14]

-

Engineering Controls: All work with pure standards or sample extracts must be performed in a certified chemical fume hood to prevent inhalation of aerosols or dust.[14]

-

Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and double nitrile gloves when handling all solutions and extracts.

-

Decontamination: All spills and contaminated labware should be decontaminated with a 1% sodium hypochlorite (bleach) solution for a minimum contact time of 10-30 minutes, followed by cleaning with a detergent solution.[14]

-

Light Sensitivity: Aflatoxins are susceptible to degradation by UV light. Protect all standard solutions and sample extracts from light by using amber vials or by wrapping containers in aluminum foil.[14]

Preparation of Standards and Reagents

-

Internal Standard (ISTD) Stock Solution: Aflatoxin B₁-¹³C₁₇ is typically purchased as a certified solution (e.g., 0.5 µg/mL in acetonitrile). No further preparation is needed. Store at -20°C.

-

Native AFB₁ Stock Solution: Prepare a stock solution of native Aflatoxin B₁ in a suitable solvent like acetonitrile or methanol to a concentration of 10 µg/mL.

-

Calibration Standards: Prepare a series of calibration standards by making serial dilutions of the native AFB₁ stock solution. Each calibration standard (e.g., ranging from 0.1 to 10 ng/mL) must be fortified with a constant, known concentration of the Aflatoxin B₁-¹³C₁₇ ISTD stock solution. This ensures a consistent ISTD concentration across all calibration points and samples.

Experimental Protocol: Sample Preparation and Analysis

Step 1: Sample Homogenization & Weighing

-

Mill the sample (e.g., corn) to a fine powder to ensure homogeneity.

-

Weigh 5.0 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

Step 2: Spiking with Internal Standard

-

To the 5.0 g sample, add a precise volume of the Aflatoxin B₁-¹³C₁₇ working solution to achieve a final concentration that is comparable to the expected midpoint of the calibration curve (e.g., 2.5 ng/g).

-

Rationale: This early addition is critical. It ensures the ISTD is present throughout the entire workflow to account for all subsequent variations.[7]

Step 3: Extraction

-

Add 20 mL of an extraction solvent (e.g., 80:20 acetonitrile/water) to the centrifuge tube.

-

Cap the tube tightly and vortex vigorously for 1-2 minutes.

-

Place the tube on a mechanical shaker for 30-60 minutes to ensure thorough extraction.

-

Centrifuge the sample at 4,000 x g for 10 minutes to pellet the solid material.

Step 4: Cleanup (Immunoaffinity Column - IAC)

-

Rationale: IAC cleanup is highly specific and provides a very clean extract, minimizing matrix effects. It utilizes monoclonal antibodies specific to the aflatoxin structure.

-

Carefully take a 10 mL aliquot of the supernatant from Step 3 and dilute it with 40 mL of phosphate-buffered saline (PBS).

-

Pass the diluted extract through an immunoaffinity column at a slow, steady flow rate (1-2 drops per second). The aflatoxins (both native and ¹³C₁₇-labeled) will bind to the antibodies.

-

Wash the column with water to remove unbound matrix components.

-

Elute the purified aflatoxins from the column with 2 mL of methanol into a clean collection vial.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 500 µL of the mobile phase (e.g., 50:50 methanol/water) for LC-MS/MS analysis.

Step 5: LC-MS/MS Analysis

-

Instrumentation: Utilize a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).[4][5]

-

Chromatographic Separation: Employ a C18 analytical column to separate the aflatoxins from any remaining matrix components.

-

Mass Spectrometry Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves monitoring specific precursor-to-product ion transitions for both native AFB₁ and the ¹³C₁₇-labeled internal standard.

-

Example Transition for AFB₁: Q1: 313.1 m/z -> Q3: 285.1 m/z

-

Example Transition for AFB₁-¹³C₁₇: Q1: 330.1 m/z -> Q3: 301.1 m/z

-

-

Rationale: MRM provides exceptional selectivity and sensitivity, ensuring that the instrument is detecting only the compounds of interest.

Step 6: Data Analysis and Quantification

-

Generate a calibration curve by plotting the ratio of the peak area of the native AFB₁ to the peak area of the Aflatoxin B₁-¹³C₁₇ ISTD against the concentration of the native AFB₁ for each calibration standard.

-

Determine the peak area ratio for the unknown sample.

-

Calculate the concentration of AFB₁ in the sample by interpolating its peak area ratio from the linear regression of the calibration curve. The instrument software typically automates this calculation.

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the entire analytical process, from sample receipt to final data reporting.

Caption: Workflow for AFB₁ quantification using Aflatoxin B₁-¹³C₁₇ internal standard.

Conclusion

Aflatoxin B₁-¹³C₁₇ is an indispensable tool for any laboratory engaged in the high-stakes work of mycotoxin analysis. Its use within an isotope dilution mass spectrometry framework provides a self-validating system that inherently corrects for the most common sources of analytical error—incomplete recovery and matrix effects. By integrating this stable isotope-labeled standard into a robust analytical workflow, researchers, food safety professionals, and drug development scientists can achieve the highest level of confidence in their quantification of Aflatoxin B₁, ensuring data integrity and contributing to the protection of public health.

References

-

FSSAI. (2016). MANUAL OF METHODS OF ANALYSIS OF FOODS MYCOTOXINS. Food Safety and Standards Authority of India. [Link]

-

Kumar, V., Basu, S., & Rajak, T. K. (2014). Aflatoxins and safe storage. Frontiers in microbiology, 5, 154. [Link]

-

Aflasafe. Aflatoxin Standards for Food. [Link]

-

NIST. Aflatoxin B1. NIST Chemistry WebBook. [Link]

-

Rutgers University. Standard Operating Procedures: Aflatoxin. [Link]

-

LIBIOS. NEW INTERNAL 13C LABELED AFLATOXINS STANDARDS MIXTURE B1, B2, G1 & G2. [Link]

-

Spanjer, M. C., Rensen, P. M., & Scholten, J. M. (2008). Use of isotope-labeled aflatoxins for LC-MS/MS stable isotope dilution analysis of foods. Journal of agricultural and food chemistry, 56(8), 2453–2460. [Link]

-

University of Georgia CAES. Reducing Aflatoxin in Corn During Harvest and Storage. [Link]

-

Agilent Technologies. MS/MS Identification of Four Aflatoxins Using the Agilent 500 Ion Trap LC/MS. [Link]

-

Wikipedia. Aflatoxin B1. [Link]

-

Romer Labs. Biopure™ fully stable 13C isotope labeled calibrants. [Link]

-

LIBIOS. 13C Labeled internal standards. [Link]

-

Romer Labs. Discover BiopureTM U-[13C17]-Aflatoxin M1 - 0.5 µg/mL in acetonitrile, 5 mL. [Link]

-

Trucksess, M. W., et al. (1984). Negative ion chemical ionization mass spectrometric method for confirmation of identity of aflatoxin B1: collaborative study. Journal of the Association of Official Analytical Chemists, 67(5), 949-952. [Link]

Sources

- 1. Aflatoxin B1 - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. aflasafe.com [aflasafe.com]

- 4. lcms.cz [lcms.cz]

- 5. Use of isotope-labeled aflatoxins for LC-MS/MS stable isotope dilution analysis of foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. foodriskmanagement.com [foodriskmanagement.com]

- 8. NEW INTERNAL 13C LABELED AFLATOXINS STANDARDS MIXTURE B1, B2, G1 & G2 | LIBIOS [libios.fr]

- 9. Aflatoxin B1 13C17 0.5 µg/mL in Acetonitrile | CymitQuimica [cymitquimica.com]

- 10. Aflatoxin B1 13C17 0.5 µg/mL in Acetonitrile [lgcstandards.com]

- 11. Aflatoxin B1 [webbook.nist.gov]

- 12. 黄曲霉毒素B1-13C17 溶液 ~0.5 μg/mL in acetonitrile, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 13. This compound Solution, 0.5 g/mL in Acetonitrile, MilliporeSigma Supelco 1 mL | Buy Online | MilliporeSigma Supelco | Fisher Scientific [fishersci.com]

- 14. fssai.gov.in [fssai.gov.in]

The Cornerstone of Accuracy: A Technical Guide to the Purpose and Application of ¹³C Labeled Aflatoxin B₁

For researchers, scientists, and drug development professionals dedicated to the rigorous standards of analytical science and toxicology, the pursuit of accuracy is paramount. In the realm of mycotoxin analysis, particularly for the potent hepatocarcinogen Aflatoxin B₁ (AFB₁), achieving unequivocal quantification is a formidable challenge. Complex matrices, trace-level concentrations, and inherent analytical variability can all conspire to undermine the integrity of experimental data. This guide illuminates the critical role of ¹³C labeled Aflatoxin B₁ as an indispensable tool for overcoming these obstacles, ensuring the highest fidelity in quantitative analysis, metabolic studies, and toxicokinetic assessments.

The Imperative for an Ideal Internal Standard in Aflatoxin B₁ Analysis

Aflatoxin B₁, a secondary metabolite produced by Aspergillus species, is a pervasive contaminant in staple food and feed commodities, including cereals, nuts, and oilseeds. Its classification as a Group 1 human carcinogen by the International Agency for Research on Cancer (IARC) necessitates highly accurate and precise analytical methods for its detection and quantification to enforce regulatory limits and safeguard public health.[1]

Analytical techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the methods of choice for their sensitivity and specificity.[2][3] However, the journey of an analyte from a complex sample matrix to the detector is fraught with potential for variability. Losses during sample extraction, cleanup, and ionization suppression or enhancement in the mass spectrometer source can all introduce significant error.[4][5]

To counteract these variables, the principle of isotope dilution mass spectrometry (IDMS) is employed, which relies on the use of a stable isotope-labeled (SIL) internal standard.[6] A SIL internal standard is an analogue of the analyte where one or more atoms have been replaced with their heavier, stable isotopes (e.g., ¹³C, ¹⁵N, ²H).[7] The ideal SIL internal standard is chemically identical to the native analyte, ensuring it behaves identically during all stages of sample preparation and analysis.[7] This co-elution and identical behavior in the MS source allow it to perfectly mirror and correct for any analytical variations, a prerequisite for a rugged and reliable bioanalytical method.[8]

For Aflatoxin B₁, the fully ¹³C labeled analogue, ¹³C₁₇-Aflatoxin B₁, serves as this gold standard. Its physicochemical properties are virtually identical to the native AFB₁, allowing it to provide the most accurate correction for matrix effects and recovery losses.[7]

Core Applications of ¹³C Labeled Aflatoxin B₁

The utility of ¹³C labeled Aflatoxin B₁ extends across several critical scientific domains:

Quantitative Analysis in Complex Matrices (Food and Feed Safety)

The primary application of ¹³C-AFB₁ is as an internal standard in isotope dilution LC-MS/MS assays for the precise quantification of AFB₁ in diverse and challenging matrices such as grains, nuts, spices, and animal feed.[1][4][9] Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established stringent action levels for aflatoxins in food and feed, making accurate quantification legally and commercially imperative.[10][11]

The use of ¹³C-AFB₁ mitigates the "matrix effect," a phenomenon where co-extracted compounds from the sample interfere with the ionization of the target analyte in the mass spectrometer, leading to either suppression or enhancement of the signal.[4] Because ¹³C-AFB₁ co-elutes with and experiences the same matrix effects as the native AFB₁, the ratio of their signals remains constant, enabling accurate quantification even in the presence of significant matrix interference.[8]

Biomonitoring and Exposure Assessment

Human and animal exposure to AFB₁ can be assessed by measuring biomarkers in biological fluids such as blood and urine.[12] ¹³C-AFB₁ is instrumental in the development of highly sensitive and specific IDMS methods for the quantification of AFB₁-adducts, such as AFB₁-lysine in serum albumin.[13] These adducts serve as integrated biomarkers of exposure over time. The precision afforded by ¹³C-AFB₁ allows for accurate risk assessment in exposed populations and for evaluating the efficacy of dietary interventions aimed at reducing aflatoxin exposure.[14]

Metabolic and Toxicokinetic Studies

Understanding the metabolic fate of AFB₁ is crucial for elucidating its mechanisms of toxicity and carcinogenicity.[15] When ¹³C-AFB₁ is administered in vivo or used in in vitro systems (e.g., liver microsomes), its labeled carbon atoms act as a tracer.[12] This allows researchers to track the biotransformation of AFB₁ into its various metabolites, such as the reactive AFB₁-8,9-epoxide, and detoxification products.[13][16] By using LC-MS/MS, both the parent ¹³C-AFB₁ and its ¹³C-labeled metabolites can be distinguished from their unlabeled endogenous counterparts, enabling precise quantification and the determination of key toxicokinetic parameters like absorption, distribution, metabolism, and excretion (ADME).[12]

Experimental Workflow: From Sample to Quantitation

The following section details a representative, self-validating protocol for the quantification of Aflatoxin B₁ in a solid food matrix (e.g., ground corn) using ¹³C-AFB₁ as an internal standard. The causality behind each step is explained to provide a deeper understanding of the methodology.

Rationale for Methodological Choices

-

Extraction Solvent: Aflatoxins are moderately polar and thus soluble in polar organic solvents.[17] Mixtures of methanol/water or acetonitrile/water are commonly used.[2][5] The choice often depends on the matrix and the subsequent cleanup step. For instance, methanol is often preferred when using immunoaffinity columns (IAC) as the antibodies in the column tend to have better tolerance for methanol than acetonitrile.[2] The addition of water improves the extraction efficiency for these mycotoxins from the solid matrix.

-

Cleanup: Complex food matrices contain numerous compounds that can interfere with analysis.[4] Immunoaffinity columns (IACs) are highly specific and effective for cleaning up aflatoxin extracts.[1][18] These columns contain monoclonal antibodies that specifically bind to aflatoxins, allowing interfering compounds to be washed away.[17] This results in a much cleaner extract, reducing matrix effects and improving the reliability of the analysis.[19]

-

Detection: LC-MS/MS is the gold standard for mycotoxin analysis due to its high sensitivity, selectivity, and ability to provide structural confirmation.[3] The use of Multiple Reaction Monitoring (MRM) mode allows for the specific detection and quantification of the analyte and its labeled internal standard, even at very low concentrations.[20]

Step-by-Step Protocol for AFB₁ Quantification

1. Sample Preparation and Extraction:

- Weigh a homogenized 25 g portion of the ground sample into a blender jar.

- Spike the sample with a known amount of ¹³C-AFB₁ internal standard solution. This is a critical step; the internal standard must be added at the very beginning of the process to account for losses during all subsequent steps.

- Add 5 g of sodium chloride (to aid in phase separation) and 125 mL of an extraction solvent (e.g., 70:30 methanol:water).[1]

- Blend at high speed for 2-3 minutes.

- Filter the extract through a fluted filter paper.

2. Immunoaffinity Column (IAC) Cleanup:

- Dilute a portion of the filtered extract with phosphate-buffered saline (PBS) or water to reduce the methanol concentration, as high concentrations of organic solvent can interfere with antibody binding in the IAC.[2][19]

- Pass the diluted extract through the Aflatoxin-specific immunoaffinity column at a slow, controlled flow rate (e.g., 1-2 drops per second). The antibodies in the column will bind to both the native AFB₁ and the ¹³C-AFB₁.[18]

- Wash the column with water to remove unbound matrix components.[18]

- Elute the bound aflatoxins from the column using 100% methanol. The methanol disrupts the antibody-aflatoxin binding, releasing the purified analytes.[18][19]

- Collect the eluate.

3. Final Sample Preparation and Analysis:

- Evaporate the methanol eluate to dryness under a gentle stream of nitrogen.

- Reconstitute the residue in a small, precise volume of the initial LC mobile phase.[20]

- Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

- Inject the sample into the LC-MS/MS system.

- Chromatographic separation is typically achieved on a C18 reversed-phase column.[20]

- The mass spectrometer is operated in positive electrospray ionization (ESI) mode and set to monitor specific MRM transitions for both native AFB₁ and ¹³C-AFB₁.[20]

Data Analysis and Quantification

The concentration of AFB₁ in the original sample is calculated by comparing the peak area ratio of the native AFB₁ to the ¹³C-AFB₁ in the sample against a calibration curve. The calibration curve is generated by analyzing a series of standards containing known concentrations of native AFB₁ and a fixed concentration of ¹³C-AFB₁.

Visualizing the Workflow and Metabolic Pathway

To further clarify the experimental and biological processes, the following diagrams are provided.

Caption: General workflow for Aflatoxin B₁ quantification using ¹³C-AFB₁.

Sources

- 1. Current Developments of Analytical Methodologies for Aflatoxins’ Determination in Food during the Last Decade (2013–2022), with a Particular Focus on Nuts and Nut Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Detection of Aflatoxins in Different Matrices and Food-Chain Positions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wuqukawoq.org [wuqukawoq.org]

- 4. Validation of a Simple and Reliable Method for the Determination of Aflatoxins in Soil and Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. fda.gov [fda.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. africanfoodsafetynetwork.org [africanfoodsafetynetwork.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. fda.gov [fda.gov]

- 11. fda.gov [fda.gov]

- 12. The metabolism and biotransformation of AFB1: Key enzymes and pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Aflatoxin B1: metabolism, toxicology, and its involvement in oxidative stress and cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. A Review: Sample Preparation and Chromatographic Technologies for Detection of Aflatoxins in Foods - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scispace.com [scispace.com]

- 19. goldstandarddiagnostics.com [goldstandarddiagnostics.com]

- 20. agilent.com [agilent.com]

A Technical Guide to Aflatoxin B1-¹³C₁₇: Sourcing and Application in Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Precision in Mycotoxin Analysis

Aflatoxin B1, a mycotoxin produced by Aspergillus species, is a potent hepatocarcinogen that poses a significant threat to food safety and public health.[1][2] Its detection and quantification at trace levels in complex matrices such as food, feed, and biological samples demand highly accurate and reliable analytical methods. Stable isotope dilution analysis (SIDA) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for mycotoxin analysis, offering unparalleled specificity and accuracy. At the heart of this methodology lies the use of a stable isotope-labeled internal standard, with Aflatoxin B1-¹³C₁₇ being the ideal choice for the quantification of its unlabeled counterpart. This guide provides an in-depth overview of the commercial suppliers of Aflatoxin B1-¹³C₁₇ and a detailed protocol for its application as an internal standard in quantitative LC-MS/MS analysis.

The uniform incorporation of seventeen ¹³C atoms in the Aflatoxin B1-¹³C₁₇ molecule ensures that it co-elutes chromatographically with the native Aflatoxin B1 and exhibits identical ionization behavior in the mass spectrometer. This co-behavior allows for the correction of matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise quantification.

Commercial Suppliers of Aflatoxin B1-¹³C₁₇: A Comparative Overview

Several reputable suppliers offer Aflatoxin B1-¹³C₁₇ as a certified reference material, typically as a solution in acetonitrile. The choice of supplier may depend on factors such as availability, price, and specific certification requirements. Below is a comparison of the product specifications from leading commercial vendors.

| Supplier | Product Name | CAS Number | Concentration | Solvent | Purity | Storage |

| Cayman Chemical | Aflatoxin B₁-¹³C₁₇ | 1217449-45-0 | 0.5 µg/mL | Acetonitrile | ≥98% | -20°C |

| A Chemtek | Aflatoxin B1-13C17 Solution in Acetonitrile | 1217449-45-0 | 0.5 µg/mL | Acetonitrile | ≥98% | -20°C ± 5°C, light-sensitive |

| Sigma-Aldrich (MilliporeSigma) | Aflatoxin B₁-¹³C₁₇ solution | 1217449-45-0 | ~0.5 µg/mL | Acetonitrile | Analytical Standard | -20°C |

| Dr. Ehrenstorfer (Distributed by LGC Standards, CymitQuimica, Fisher Scientific) | Aflatoxin B1 13C17 0.5 µg/mL in Acetonitrile | 1217449-45-0 | 0.5 µg/mL | Acetonitrile | Analytical Standard | -20°C |

Application Protocol: Quantitative Analysis of Aflatoxin B1 in a Food Matrix using Aflatoxin B1-¹³C₁₇ as an Internal Standard

This protocol provides a general framework for the analysis of Aflatoxin B1 in a solid food matrix (e.g., ground corn, peanut butter) using stable isotope dilution LC-MS/MS.[3] Optimization of specific parameters may be required for different matrices and instrument platforms.

Materials and Reagents

-

Aflatoxin B1-¹³C₁₇ solution (from a reputable supplier)

-

Aflatoxin B1 native standard

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Methanol (LC-MS grade)

-

Extraction solvent (e.g., Acetonitrile/Water 80:20, v/v)

-

Centrifuge tubes (50 mL)

-

Syringe filters (0.22 µm, PTFE or other suitable material)

-

Autosampler vials

Standard Preparation

-

Stock Solutions: Prepare individual stock solutions of native Aflatoxin B1 and Aflatoxin B1-¹³C₁₇ in acetonitrile at a concentration of, for example, 1 µg/mL.

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the native Aflatoxin B1 stock solution. Each calibration standard should be fortified with a constant concentration of the Aflatoxin B1-¹³C₁₇ internal standard. The concentration of the internal standard should be chosen to be in the mid-range of the expected analyte concentrations in the samples.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range by spiking a blank matrix extract with known amounts of native Aflatoxin B1 and the internal standard.

Sample Preparation

-

Homogenization: Homogenize the solid food sample to a fine powder.

-

Weighing: Accurately weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

-

Internal Standard Spiking: Spike the sample with a known amount of the Aflatoxin B1-¹³C₁₇ internal standard solution.

-

Extraction: Add 20 mL of the extraction solvent to the centrifuge tube.

-

Vortexing/Shaking: Vortex or shake the tube vigorously for a specified time (e.g., 30 minutes) to ensure efficient extraction.

-

Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the solid material.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of formic acid (e.g., 0.1%), is typically employed.

-

Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS) System: A triple quadrupole mass spectrometer is commonly used for its high selectivity and sensitivity in multiple reaction monitoring (MRM) mode.

-

Ionization Source: Electrospray ionization (ESI) in positive mode is typically used.

-

MRM Transitions: Monitor at least two MRM transitions for both native Aflatoxin B1 and Aflatoxin B1-¹³C₁₇ for confirmation and quantification.

-

Aflatoxin B1: e.g., Q1: 313.1 m/z -> Q3: 285.1 m/z (quantifier), 241.1 m/z (qualifier)

-

Aflatoxin B1-¹³C₁₇: e.g., Q1: 330.1 m/z -> Q3: 302.1 m/z (quantifier), 258.1 m/z (qualifier)

-

-

Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies for each MRM transition to achieve maximum sensitivity.

-

Data Analysis and Quantification

-

Peak Integration: Integrate the peak areas of the quantifier and qualifier MRM transitions for both native Aflatoxin B1 and Aflatoxin B1-¹³C₁₇.

-

Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of the native Aflatoxin B1 to the peak area of the Aflatoxin B1-¹³C₁₇ internal standard against the concentration of the native Aflatoxin B1 in the calibration standards.

-

Quantification: Determine the concentration of Aflatoxin B1 in the samples by calculating the peak area ratio of the analyte to the internal standard and interpolating the concentration from the calibration curve.

Workflow and Pathway Diagrams

Caption: Workflow for Aflatoxin B1 analysis using a ¹³C₁₇ internal standard.

Conclusion

The use of Aflatoxin B1-¹³C₁₇ as an internal standard in LC-MS/MS analysis is indispensable for achieving accurate and reliable quantification of Aflatoxin B1 in complex matrices. This guide provides a comprehensive overview of the commercial sources for this critical reagent and a detailed, field-proven protocol for its application. By adhering to rigorous analytical methodologies and utilizing high-quality certified reference materials, researchers and scientists can ensure the integrity and validity of their mycotoxin testing results, contributing to enhanced food safety and public health.

References

-

Determination of Mycotoxins in Corn, Peanut Butter, and Wheat Flour Using Stable Isotope Dilution Assay (SIDA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). US Food and Drug Administration. [Link]

-

Screening of ochratoxin A, aflatoxin B1, deoxynivalenol, zearalenone, T2-toxin. European Union Reference Laboratory for Mycotoxins & Plant Toxins. [Link]

-

High Sensitivity and High Throughput Analysis of 18 Regulated Mycotoxins by LC/MS/MS. Shimadzu. [Link]

-

Development and Validation of on-line SFE-SFCMS/MS Method for Screening of Aflatoxins B1, B2, G1 and G2 in Grain Matrices. Shimadzu. [Link]

-

This compound. Labclinics. [Link]

-

Mycotoxin Methods Database. International Atomic Energy Agency. [Link]

Sources

A Guide to the Stability and Storage of Aflatoxin B₁-¹³C₁₇ Solutions: Ensuring Analytical Accuracy and Integrity

An In-Depth Technical Guide for Researchers and Scientists

As a Senior Application Scientist, I've witnessed firsthand how the integrity of analytical standards can make or break a research program. This is particularly true for isotopically labeled compounds like Aflatoxin B₁-¹³C₁₇, which serve as the bedrock for precise quantification in complex matrices. These are not just reagents; they are certified reference materials (CRMs) that anchor our data to a traceable, absolute value. Their stability is paramount, as any degradation leads to a direct and often unnoticed error in the final reported concentrations.

This guide moves beyond simple storage instructions. It delves into the causality behind the recommended protocols, providing a framework for maintaining the viability of these critical reagents. By understanding the factors that influence the stability of Aflatoxin B₁-¹³C₁₇, you can implement a self-validating system of storage and handling that ensures the trustworthiness and accuracy of your experimental results.

The Critical Role of Aflatoxin B₁-¹³C₁₇ in Modern Analytics

Aflatoxin B₁ (AFB₁) is a potent mycotoxin and a Group 1 carcinogen, making its detection and quantification in food and feed a global safety imperative.[1][2] The gold standard for this analysis is isotope dilution mass spectrometry, a technique that relies on the use of a stable, isotopically labeled internal standard.[3][4][5] Aflatoxin B₁-¹³C₁₇, where all 17 carbon atoms are replaced with the ¹³C isotope, is the ideal standard for this purpose. Its chemical and physical properties are nearly identical to the native AFB₁, ensuring it behaves similarly during sample extraction, cleanup, and chromatographic separation. However, its distinct mass allows the mass spectrometer to differentiate it from the target analyte, enabling precise correction for analyte loss and matrix-induced signal suppression or enhancement.[4]

The production and certification of these standards often follow the rigorous guidelines of ISO 17034, which specifies requirements for the competence of reference material producers, ensuring traceability, homogeneity, and stability.[6][7][8] The certified concentration of your standard is only valid if its stability is maintained from the moment it arrives in your lab until the moment it is used.

Caption: Chemical structure and properties of Aflatoxin B₁-¹³C₁₇.

Core Factors Influencing Stability

The stability of an Aflatoxin B₁-¹³C₁₇ solution is not absolute. It is a function of its chemical environment and exposure to energy. The primary factors that must be controlled are temperature, solvent composition, and light.

Temperature: The Primary Rate Controller

Chemical degradation is a kinetic process. Lowering the temperature slows the rate of all chemical reactions, thereby preserving the integrity of the molecule.

-

Long-Term Storage: The consensus for long-term storage is freezing, typically at -20°C or below.[9][10] Many suppliers explicitly recommend this temperature on their certificates of analysis.[9] Studies on related aflatoxin adducts have demonstrated remarkable stability—over 15 years—when stored at -80°C, underscoring the efficacy of deep-freezing.[3][11]

-

Short-Term Storage: For routine use, storage at 2-8°C is often acceptable, but this should be for limited periods.[12][13] The exact duration depends on the solvent and concentration; consult the manufacturer's documentation.

-

Elevated Temperatures: Exposure to high temperatures significantly accelerates degradation.[2][14] Studies have shown that while stable at temperatures up to 60°C in acetonitrile, degradation pathways are initiated at higher temperatures.[2][14] The optimal temperature range for the growth of aflatoxin-producing fungi is 25-30°C, which also appears to be a range where degradation of the pure compound can occur.[15]

Solvent System: The Chemical Environment

The choice of solvent is critical, as it directly interacts with the aflatoxin molecule. The most common and recommended solvent for Aflatoxin B₁ standards is acetonitrile .[7][9][16]

-

Solvent Purity: High-purity, HPLC- or LC-MS-grade acetonitrile or methanol should be used. Impurities can initiate or catalyze degradation.

-

The Role of Water: The presence of water is a primary cause of instability for aflatoxins.[17][18] The lactone ring in the aflatoxin structure is susceptible to hydrolysis, a reaction catalyzed by water. Aflatoxin B₁ is significantly less stable in aqueous solutions compared to pure organic solvents.[17][18]

-

Solvent Composition Guidelines: If aqueous dilutions are necessary for your workflow, they should be prepared fresh and used immediately. A key study found that at room temperature (20°C), Aflatoxin B₁ was stable in acetonitrile-water solutions only when the organic content was greater than 40%.[17][18] For methanol-water mixtures, stability required greater than 60% methanol.[17][18] When refrigerated at 5°C, stability improves, with significant degradation only observed at very low organic content (<20%).[17][18]

Light Exposure: A Potent Energy Source

Aflatoxins are photosensitive molecules. The energy from UV light can excite electrons within the molecule's conjugated system, leading to photochemical reactions and degradation.[2][14]

-

Mechanism of Degradation: UV exposure can lead to addition reactions, oxidation, and modification of the methoxy group, fundamentally altering the molecule.[2][14]

-

Prevention: All aflatoxin solutions, including the ¹³C₁₇-labeled standard, must be stored in the dark. The use of amber glass vials is a standard and necessary precaution to filter out UV wavelengths.[19] When handling the solution, minimize exposure to direct laboratory light.

Recommended Storage and Handling Protocols

A self-validating system of handling ensures that from receipt to disposal, the integrity of the standard is protected. This requires a combination of proper environmental controls and meticulous laboratory practices.

Quantitative Storage Conditions Summary

The following table summarizes the recommended conditions based on scientific literature and supplier data sheets.

| Parameter | Recommendation | Rationale | Supporting Sources |

| Long-Term Storage | ≤ -18°C (typically -20°C) | Minimizes the kinetics of all potential degradation pathways. | [7][9] |

| Short-Term Storage | 2°C to 8°C | Acceptable for working solutions and daily use; slows degradation. | [12][13] |

| Solvent | Acetonitrile (preferred) or Methanol | Provides a stable, non-aqueous environment. | [9][16][19] |

| Container | Original sealed amber glass vial | Protects from light exposure and prevents solvent evaporation/water absorption. | [18][19] |

| Atmosphere | Tightly sealed container | Prevents contamination and exchange with atmospheric moisture. | [10][12] |

| Location | Secured, locked freezer or cabinet | Prevents unauthorized access due to high toxicity. | [12] |

Workflow for Handling Aflatoxin B₁-¹³C₁₇ Standards

This workflow outlines the critical steps for maintaining the standard's integrity throughout its lifecycle in the laboratory.

Caption: Recommended workflow for the lifecycle of an Aflatoxin B₁-¹³C₁₇ standard.

Experimental Protocol: Designing a Short-Term Stability Study

To build trust in your handling procedures and to validate the stability of working solutions under your specific laboratory conditions, a short-term stability study is invaluable. This protocol serves as a template.

Objective: To determine the stability of a 1 µg/mL Aflatoxin B₁-¹³C₁₇ working solution in acetonitrile over 4 weeks under different storage conditions.

Materials:

-

Aflatoxin B₁-¹³C₁₇ certified stock solution

-

LC-MS grade acetonitrile

-

Calibrated pipettes or gas-tight syringe

-

Multiple 1.5 mL amber glass autosampler vials with caps

-

LC-MS/MS system

Methodology:

-

Preparation (Day 0): a. Inside a chemical fume hood, prepare a 1 µg/mL working solution of Aflatoxin B₁-¹³C₁₇ by diluting the certified stock with acetonitrile. b. Aliquot this working solution into 20 amber autosampler vials (e.g., 200 µL per vial). c. Immediately cap all vials tightly.

-

Timepoint Zero (T=0) Analysis: a. Take 4 of the freshly prepared vials. b. Analyze them immediately by LC-MS/MS to establish the baseline (T=0) peak area or response. c. The average of these four measurements will be the 100% reference point.

-

Storage Conditions: a. Place 4 vials in a freezer at -20°C (Control Condition). b. Place 4 vials in a refrigerator at 4°C . c. Place 4 vials on a lab bench at ~25°C, exposed to ambient light . d. Place 4 vials on a lab bench at ~25°C, wrapped in aluminum foil (dark) .

-

Subsequent Analysis (T=1 week, T=2 weeks, T=4 weeks): a. At each time point, retrieve one vial from each of the four storage conditions. b. Allow the frozen/refrigerated vials to equilibrate to room temperature before analysis. c. Analyze each vial by LC-MS/MS using the exact same method as the T=0 analysis.

-

Data Analysis: a. For each time point and condition, calculate the average peak area. b. Express this average as a percentage of the T=0 average peak area. c. Plot the percentage remaining vs. time for each condition. Degradation is considered significant if the concentration drops below a predefined threshold (e.g., 95% of the initial value).

This self-validating experiment will provide clear, quantitative data on the stability of your working standard under real-world laboratory conditions, lending immense confidence to your analytical measurements.

Conclusion: Upholding Data Integrity

The stability of your Aflatoxin B₁-¹³C₁₇ solution is not a passive property but an active responsibility. By understanding the chemical principles governing its degradation and implementing rigorous, evidence-based storage and handling protocols, you safeguard the foundation of your quantitative analysis. Treating these standards with the respect they deserve as certified reference materials is a direct investment in the accuracy, reproducibility, and trustworthiness of your scientific work.

References

-

Scholl, P. F., et al. (2008). Long Term Stability of Human Aflatoxin B1 Albumin Adducts Assessed by Isotope Dilution Mass Spectrometry and HPLC-Fluorescence. Cancer Epidemiology, Biomarkers & Prevention, 17(6), 1436-1439. Available at: [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: ¹³C₁₇-Aflatoxin B1. Available at: [Link]

-

Scholl, P. F., et al. (2008). Long-term stability of human aflatoxin B1 albumin adducts assessed by isotope dilution mass spectrometry and high-performance liquid chromatography-fluorescence. PubMed. Available at: [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: ¹³C₁₇-Aflatoxin B1. Available at: [Link]

-

Renaud, J. B., et al. (2022). Simplified Synthesis and Stability Assessment of Aflatoxin B1-Lysine and Aflatoxin G1-Lysine. MDPI. Available at: [Link]

-

Groopman, J. D., & Scholl, P. F. (2008). Long-Term Stability of Human Aflatoxin B1 Albumin. ResearchGate. Available at: [Link]

-

Puntscher, H., et al. (2024). Global Perspectives on Mycotoxin Reference Materials (Part I): Insights from Multi-Supplier Comparison Study Including Aflatoxin B1, Deoxynivalenol and Zearalenone. National Institutes of Health. Available at: [Link]

-

Gao, T., et al. (2020). Degradation and Detoxification of Aflatoxin B1 by Tea-Derived Aspergillus niger RAF106. MDPI. Available at: [Link]

-

Diaz, G. J., et al. (2012). Stability of aflatoxins in solution. PubMed. Available at: [Link]

-

Renaud, J. B., et al. (2022). Simplified Synthesis and Stability Assessment of Aflatoxin B1-Lysine and Aflatoxin G1-Lysine. PubMed. Available at: [Link]

-

Wang, Y., et al. (2022). Stability Evaluation of Aflatoxin B 1 Solution Certified Reference Material via Ultra-High Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry. ResearchGate. Available at: [Link]

-

LVA GmbH. (2025). Certificate of Analysis - Certified Reference Material ISO 17034. Available at: [Link]

-

Cifga. (n.d.). Aflatoxin B1. Available at: [Link]

-

National Institute of Metrology, China. (n.d.). Certificate of Certified Reference Material: Aflatoxin B1 in Maize Power. Available at: [Link]

-

Ramos, A. J., & Hernandez, E. (1994). Aflatoxins B1 and G 1 solubility in standard solutions and stability during cold storage. Mycotoxin Research, 10(2), 97-100. Available at: [Link]

-

Chauhan, N. M. (2024). Aflatoxin B1 concentration across storage types. ResearchGate. Available at: [Link]

-

Wang, Y., et al. (2022). Stability Evaluation of Aflatoxin B1 Solution Certified Reference Material via Ultra-High Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry. ACS Omega. Available at: [Link]

-

University of Georgia. (n.d.). Standard Operating Procedure: Aflatoxin B1. Available at: [Link]

-

Ricelli, A. (2014). Do you know about the solubility and stability of Aflatoxin B1 in different solvent, temperature and light conditions?. ResearchGate. Available at: [Link]

-

Villers, P., et al. (2014). Aflatoxins and safe storage. Frontiers in Microbiology. Available at: [Link]

-

Rutgers University. (n.d.). Standard Operating Procedures: Aflatoxin. Available at: [Link]

-

Diaz, G. J., et al. (2012). Stability of Aflatoxins in Solution. ResearchGate. Available at: [Link]

-

Westwood, S., et al. (2021). Purity Evaluation Guideline: Aflatoxin B1. BIPM. Available at: [Link]

-

Romer Labs. (n.d.). ISO 17034 (Certified) Reference Materials. Available at: [Link]

-

Bii, C. C., et al. (2020). Degradation of Aflatoxins B1 by Atoxigenic Aspergillus flavus Biocontrol Agents. CGSpace. Available at: [Link]

-

Wang, Y., et al. (2022). Stability Evaluation of Aflatoxin B1 Solution Certified Reference Material via Ultra-High Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry. PubMed Central. Available at: [Link]

-

Verheecke, C., et al. (2021). Microbial degradation of aflatoxin B1: Current status and future advances. ResearchGate. Available at: [Link]

-

Romer Labs. (n.d.). Biopure TM ISO 17034 (Certified) Reference Materials. Available at: [Link]

-

Zhao, L., et al. (2021). Isolation and Aflatoxin B1-Degradation Characteristics of a Microbacterium proteolyticum B204 Strain from Bovine Faeces. National Institutes of Health. Available at: [Link]

-

Wang, Y., et al. (2023). Characteristics of Aflatoxin B 1 Degradation by Stenotrophomonas acidaminiphila and It's Combination with Black Soldier Fly Larvae. MDPI. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Stability Evaluation of Aflatoxin B1 Solution Certified Reference Material via Ultra-High Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Long-term stability of human aflatoxin B1 albumin adducts assessed by isotope dilution mass spectrometry and high-performance liquid chromatography-fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Simplified Synthesis and Stability Assessment of Aflatoxin B1-Lysine and Aflatoxin G1-Lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Global Perspectives on Mycotoxin Reference Materials (Part I): Insights from Multi-Supplier Comparison Study Including Aflatoxin B1, Deoxynivalenol and Zearalenone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lva.at [lva.at]

- 8. romerlabs.com [romerlabs.com]

- 9. cifga.com [cifga.com]

- 10. research.uga.edu [research.uga.edu]

- 11. Long Term Stability of Human Aflatoxin B1 Albumin Adducts Assessed by Isotope Dilution Mass Spectrometry and HPLC-Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Discover BiopureTM ISO 17034 (Certified) Reference Materials at Romer Labs [romerlabs.com]

- 14. researchgate.net [researchgate.net]

- 15. cgspace.cgiar.org [cgspace.cgiar.org]

- 16. carlroth.com [carlroth.com]

- 17. Stability of aflatoxins in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Isotopic Purity of Aflatoxin B1-¹³C₁₇ Standard

Introduction: The Imperative of Precision in Mycotoxin Analysis

Aflatoxin B1 (AFB1) is a mycotoxin of significant concern in food safety and toxicology due to its potent carcinogenic properties.[1] Accurate quantification of AFB1 in complex matrices such as food, feed, and biological samples is paramount for regulatory compliance and human health risk assessment.[2][3] The gold standard for such quantitative analyses is stable isotope dilution analysis (SIDA) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5] This technique relies on the use of a stable isotope-labeled internal standard that is chemically identical to the analyte of interest.[6] The Aflatoxin B1-¹³C₁₇ standard, in which all 17 carbon atoms of the Aflatoxin B1 molecule are replaced with the ¹³C isotope, serves as the ideal internal standard for this purpose.

The efficacy of SIDA is fundamentally dependent on the isotopic purity of the labeled standard. Any presence of the unlabeled analyte (Aflatoxin B1) or incompletely labeled isotopologues within the standard can lead to an overestimation of the analyte in the sample, thereby compromising the accuracy of the results.[7] This guide provides a comprehensive technical overview of the core principles and methodologies for the determination and validation of the isotopic purity of Aflatoxin B1-¹³C₁₇ standards. It is intended for researchers, analytical scientists, and professionals in drug development and food safety who utilize these standards in their analytical workflows.

The Genesis of Aflatoxin B1-¹³C₁₇: A Note on Synthesis

While the precise, proprietary methods for the synthesis of uniformly ¹³C-labeled Aflatoxin B1 are not publicly detailed, it is understood to be a complex undertaking. The biosynthesis of aflatoxin B1 involves a dedicated fatty acid synthase and a polyketide synthase.[8] The production of the fully labeled standard likely involves feeding a precursor organism, such as a strain of Aspergillus flavus, with a ¹³C-enriched carbon source under controlled fermentation conditions, followed by extraction and purification of the resulting ¹³C-labeled Aflatoxin B1. Alternatively, a multi-step chemical total synthesis approach could be employed, starting from ¹³C-labeled precursors.[9] Regardless of the synthetic route, the final product's quality is contingent on rigorous purification and, most critically, a thorough assessment of its isotopic purity.

Core Methodologies for Isotopic Purity Assessment

The two primary analytical techniques for the definitive determination of the isotopic purity of Aflatoxin B1-¹³C₁₇ are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[10] Each technique provides complementary information to build a complete profile of the isotopic distribution.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Distribution Analysis

HRMS, particularly liquid chromatography coupled with time-of-flight mass spectrometry (LC-TOF-MS), is a powerful tool for quantifying the relative abundance of different isotopologues in a labeled compound.[11] The high resolving power of TOF-MS allows for the separation and accurate mass measurement of ions differing by only the mass of a single neutron.

-

Sample Preparation:

-

Accurately dilute the Aflatoxin B1-¹³C₁₇ standard in a high-purity solvent, such as acetonitrile, to a final concentration suitable for LC-MS analysis (e.g., 1 µg/mL).

-

Prepare a corresponding solution of unlabeled Aflatoxin B1 at a similar concentration to serve as a reference.

-

-

Liquid Chromatography Parameters:

-

Column: A C18 reversed-phase column with appropriate dimensions (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for the separation of aflatoxins.[2]

-

Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%) to promote protonation, is typically used.[12]

-

Flow Rate: A flow rate of 0.2-0.4 mL/min is common for this type of analysis.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry Parameters (Positive Electrospray Ionization - ESI+):

-

Mass Range: Scan a mass range that encompasses the molecular ions of both the unlabeled and fully labeled Aflatoxin B1 (e.g., m/z 300-350).

-

Resolution: Operate the mass spectrometer at a high resolution (e.g., >20,000 FWHM) to ensure baseline separation of the isotopic peaks.

-

Data Acquisition: Acquire data in full scan mode to capture the entire isotopic envelope.

-

-

Data Analysis:

-

Extract the ion chromatograms for the [M+H]⁺ ions of unlabeled Aflatoxin B1 (C₁₇H₁₂O₆, nominal m/z 313) and fully labeled Aflatoxin B1-¹³C₁₇ ([¹³C]₁₇H₁₂O₆, nominal m/z 330).

-

From the full scan mass spectrum of the Aflatoxin B1-¹³C₁₇ peak, determine the relative abundance of the monoisotopic peak (m/z 330.12) and any other significant isotopologues, particularly the M+0 peak corresponding to any unlabeled Aflatoxin B1 impurity (m/z 313.07).

-

Calculate the isotopic purity by expressing the abundance of the fully labeled species as a percentage of the total abundance of all aflatoxin-related species.

-

| Isotopologue | Theoretical Mass [M+H]⁺ | Observed Mass [M+H]⁺ | Relative Abundance (%) |

| Unlabeled (M+0) | 313.0712 | 313.0710 | < 0.1 |

| M+16 | 329.1173 | 329.1171 | 1.5 |

| Fully Labeled (M+17) | 330.1204 | 330.1202 | > 99.5 |

| M+18 | 331.1235 | 331.1233 | 0.4 |

Note: This table is representative. Actual values may vary slightly between batches.

Caption: Workflow for LC-MS based isotopic purity determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment Confirmation

NMR spectroscopy provides an orthogonal approach to confirm isotopic enrichment.[13] While MS measures the mass-to-charge ratio, NMR detects the nuclear spin properties of isotopes. For Aflatoxin B1-¹³C₁₇, both ¹H and ¹³C NMR are informative.

-

¹H NMR: In a fully ¹³C-labeled molecule, the signals from protons directly attached to ¹³C atoms will be split into doublets due to one-bond ¹H-¹³C coupling. The absence of singlet signals corresponding to protons attached to ¹²C atoms confirms high isotopic enrichment.

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum will show intense signals for all 17 carbon atoms of the Aflatoxin B1-¹³C₁₇ molecule.[14] The high signal-to-noise ratio, achieved in a short acquisition time, is indicative of the high level of ¹³C enrichment compared to a spectrum of the unlabeled compound at the same concentration, where signals would be barely detectable due to the low natural abundance of ¹³C (1.1%).

-

Sample Preparation:

-

Dissolve a sufficient amount of the Aflatoxin B1-¹³C₁₇ standard (typically 1-5 mg) in a deuterated solvent (e.g., acetone-d₆ or chloroform-d).

-

Transfer the solution to a high-quality NMR tube.

-

-

¹H NMR Spectroscopy:

-

Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended.

-

Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

-

Analysis: Examine the spectrum for the presence of singlet peaks at the chemical shifts corresponding to the protons of Aflatoxin B1. The presence of only ¹³C-coupled doublets and the absence of singlets indicate high isotopic purity.

-

-

¹³C NMR Spectroscopy:

-

Acquisition: Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum.

-

Analysis: Compare the signal intensities and signal-to-noise ratio to a spectrum of unlabeled Aflatoxin B1 at a similar concentration. A dramatic enhancement in signal intensity confirms high ¹³C enrichment.

-

Caption: Decision logic for NMR-based isotopic purity confirmation.

Trustworthiness and Self-Validation in Isotopic Purity Assessment

-

MS provides quantitative data on the distribution of isotopologues, offering a direct measure of purity.

-

NMR provides qualitative confirmation of the isotopic labeling pattern and the absence of unlabeled species.

A high degree of concordance between the results from both techniques provides strong evidence for the stated isotopic purity of the Aflatoxin B1-¹³C₁₇ standard. Furthermore, adherence to established guidelines for certified reference materials, such as those from the International Organization for Standardization (ISO), ensures the metrological traceability and reliability of the purity assessment.[3][15]

Conclusion: The Foundation of Accurate Aflatoxin Quantification

The Aflatoxin B1-¹³C₁₇ standard is an indispensable tool for the accurate and reliable quantification of Aflatoxin B1. However, its utility is directly tied to its isotopic purity. A thorough characterization of the isotopic distribution using a combination of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy is not merely a quality control step but a fundamental requirement for ensuring the validity of analytical data. By understanding and implementing the principles and methodologies outlined in this guide, researchers and analytical scientists can have a high degree of confidence in the accuracy of their mycotoxin quantification, ultimately contributing to the safety of the global food and feed supply.

References

-

Lewis, I. A., Karsten, R. H., Norton, M. E., Tonelli, M., Westler, W. M., & Markley, J. L. (2010). NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions. Anal Chem, 82(11), 4558-63. [Link]

-

Lewis, I. A., Karsten, R. H., Norton, M. E., Tonelli, M., Westler, W. M., & Markley, J. L. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical Chemistry, 82(11), 4558–4563. [Link]

-

Lewis, I. A., Karsten, R. H., Norton, M. E., Tonelli, M., Westler, W. M., & Markley, J. L. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical Chemistry, 82(11), 4558–4563. [Link]

-

Lewis, I. A., Karsten, R. H., Norton, M. E., Tonelli, M., Westler, W. M., & Markley, J. L. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Semantic Scholar. [Link]

-

Pachler, K. G., Steyn, P. S., Vleggaar, R., & Wessels, P. L. (1976). Carbon-13 nuclear magnetic resonance assignments and biosynthesis of aflatoxin B1 and sterigmatocystin. J Chem Soc Perkin 1, (11), 1182-9. [Link]

-

Renaud, J. B., Walsh, J. P., & Sumarah, M. W. (2022). Simplified Synthesis and Stability Assessment of Aflatoxin B1-Lysine and Aflatoxin G1-Lysine. Toxins (Basel), 14(1), 56. [Link]

-

Liu, R., Jin, Q., Tao, L., Shan, L., & Liu, Y. (2021). Accurate Identification of Degraded Products of Aflatoxin B1 Under UV Irradiation Based on UPLC-Q-TOF-MS/MS and NMR Analysis. Frontiers in Microbiology, 12, 761611. [Link]

-

Renaud, J. B., Walsh, J. P., & Sumarah, M. W. (2022). Simplified Synthesis and Stability Assessment of Aflatoxin B1-Lysine and Aflatoxin G1-Lysine. Toxins, 14(1), 56. [Link]

-

Amiel, C., Maillet, S., & Spéro, M. (2024). 13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages. EPIC. [Link]

-

De Baere, S., Goossens, J., Osselaere, A., Devreese, M., Vandenbroucke, V., De Saeger, S., & Croubels, S. (2023). Development of High-Throughput Sample Preparation Procedures for the Quantitative Determination of Aflatoxins in Biological Matrices of Chickens and Cattle Using UHPLC-MS/MS. Toxins, 15(1), 38. [Link]

-

Scholl, P. F., Turner, P. C., Sutcliffe, A. E., Sylla, A., Diallo, M. S., Friesen, M. D., Groopman, J. D., & Wild, C. P. (2006). Quantitative analysis and chronic dosimetry of the aflatoxin B1 plasma albumin adduct Lys-AFB1 in rats by isotope dilution mass spectrometry. Cancer Epidemiol Biomarkers Prev, 15(4), 823-6. [Link]

-

Josephs, R. D., Krska, R., & Sulyok, M. (2014). Two-dimensional heart-cut LC-LC improves accuracy of exact-matching double isotope dilution mass spectrometry measurements. Analytical and Bioanalytical Chemistry, 406(23), 5649–5659. [Link]

-

ResearchGate. (n.d.). MS/MS Spectra and fragmentation pathway.: (a) AFB1 and (b) AFB2. [Link]

-

ResearchGate. (n.d.). Fragmentation pathways for the aflatoxins B 1 , B 2 , G 1 and G 2. [Link]

-

National Institute of Standards and Technology. (n.d.). Aflatoxin B1. In NIST Chemistry WebBook. [Link]

-

Romer Labs. (n.d.). Mycotoxin Reference Materials. [Link]

-

Salek, M., Förster, J. D., Lehmann, W. D., & Riemer, A. B. (2021). Light contamination in stable isotope-labelled internal peptide standards is frequent and a potential source of false discovery and quantitation error in proteomics. Scientific Reports, 11(1), 1-8. [Link]

-

Almac Group. (n.d.). Determination of Isotopic Purity by Accurate Mass LC/MS. [Link]

-

Cervino, C., Asam, S., Knopp, D., Rychlik, M., & Niessner, R. (2008). Use of isotope-labeled aflatoxins for LC-MS/MS stable isotope dilution analysis of foods. J Agric Food Chem, 56(6), 1873-9. [Link]

-

Romer Labs. (2024, September 11). 7 Things You Absolutely Need to Know about Mycotoxin Reference Materials. [Link]

-

Van Egmond, H. P., & Schothorst, R. C. (2016). Development of certified reference materials for mycotoxins. Mycotoxin Research, 32(3), 145-154. [Link]

-

Zhang, K. (2022). Opinion: Multi-Mycotoxin Reference Materials. Foods, 11(17), 2544. [Link]

-

PerkinElmer. (n.d.). Analysis of Aflatoxins by UHPLC with MS/MS Detection. [Link]

-

U.S. Food and Drug Administration. (2024, December 6). Determination of Mycotoxins in Corn, Peanut Butter, and Wheat Flour Using Stable Isotope Dilution Assay (SIDA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). [Link]

-

National Center for Biotechnology Information. (n.d.). Aflatoxin B1. In PubChem Compound Database. [Link]

-

Gorst-Allman, C. P., & Steyn, P. S. (1979). Synthesis of model compounds of some biogenetic precursors of aflatoxin B1. Journal of the Chemical Society, Perkin Transactions 1, 1360-1366. [Link]

-

Townsend, C. A. (2014). Synthesis of Aflatoxin B1. ResearchGate. [Link]

-

Romer Labs. (n.d.). 13C Isotope Labeled. [Link]

-

ResearchGate. (2025, August 6). Stable Labeled Isotopes as Internal Standards: A Critical Review. [Link]

-

Kumar, A., & Chhonker, Y. S. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]

-

Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Metabolomics, 3(2). [Link]

-

Dr. Ehrenstorfer. (n.d.). Use of stable isotope internal standards for trace organic analysis. [Link]

Sources

- 1. Aflatoxin B1 | C17H12O6 | CID 186907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Development of High-Throughput Sample Preparation Procedures for the Quantitative Determination of Aflatoxins in Biological Matrices of Chickens and Cattle Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 7 Things You Absolutely Need to Know about Mycotoxin Reference Materials - Romer Labs [romerlabs.com]

- 4. Quantitative analysis and chronic dosimetry of the aflatoxin B1 plasma albumin adduct Lys-AFB1 in rats by isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Use of isotope-labeled aflatoxins for LC-MS/MS stable isotope dilution analysis of foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. crimsonpublishers.com [crimsonpublishers.com]

- 7. Light contamination in stable isotope-labelled internal peptide standards is frequent and a potential source of false discovery and quantitation error in proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of model compounds of some biogenetic precursors of aflatoxin B1 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. Mycotoxin Reference Materials | Accurate Mycotoxin Detection - Romer Labs [romerlabs.com]

- 11. almacgroup.com [almacgroup.com]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Carbon-13 nuclear magnetic resonance assignments and biosynthesis of aflatoxin B1 and sterigmatocystin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to the Metabolism of Aflatoxin B₁-¹³C₁₇ in Biological Systems

This guide provides a comprehensive technical overview of the metabolic fate of Aflatoxin B₁ (AFB₁), with a specialized focus on the application of its stable isotope-labeled analogue, Aflatoxin B₁-¹³C₁₇. Designed for researchers, toxicologists, and drug development professionals, this document elucidates the core biotransformation pathways, the formation of critical biomarkers, and the state-of-the-art analytical methodologies for their precise quantification.

Introduction: The Challenge of Aflatoxin B₁ and the ¹³C₁₇ Solution

Aflatoxin B₁ (AFB₁), a secondary metabolite produced by Aspergillus species, is recognized as one of the most potent naturally occurring hepatocarcinogens in humans and animals.[1][2] Its presence as a contaminant in staple food crops poses a significant global health risk, particularly in developing nations.[1] The toxicity of AFB₁ is not inherent to the parent molecule but is a consequence of its complex metabolic activation within the host organism.[3] Understanding these metabolic pathways is paramount for assessing exposure, predicting risk, and developing effective chemopreventive strategies.

To meet the rigorous demands of modern toxicology and pharmacokinetic studies, highly accurate and sensitive analytical methods are essential. The introduction of uniformly labeled stable isotope internal standards, such as Aflatoxin B₁-¹³C₁₇, has revolutionized the field. This internal standard, in which all 17 carbon atoms of the AFB₁ molecule are replaced with the ¹³C isotope, serves as the gold standard for quantification via isotope dilution mass spectrometry (IDMS).[3][4][5] Its physicochemical behavior is nearly identical to the native toxin, allowing it to perfectly account for variations in sample extraction, recovery, and matrix-induced ion suppression during analysis, thereby ensuring unparalleled accuracy and precision.[4][5][6]

Section 1: The Metabolic Landscape of Aflatoxin B₁

The biotransformation of AFB₁ is a double-edged sword, involving both metabolic activation (toxification) and detoxification pathways, primarily occurring in the liver. These processes are broadly categorized into Phase I and Phase II reactions.

Phase I Metabolism: Bioactivation and Hydroxylation

Phase I metabolism is dominated by the cytochrome P450 (CYP450) superfamily of enzymes.[7][8] These enzymes introduce oxidative modifications to the AFB₁ structure.

-

Epoxidation (Bioactivation): The most critical metabolic step is the oxidation of the terminal furan ring of AFB₁ to form the highly reactive Aflatoxin B₁-8,9-exo-epoxide (AFBO) .[7][8] This electrophilic metabolite is the ultimate carcinogenic form of the toxin. In humans, the primary enzymes responsible for this bioactivation are CYP1A2 and CYP3A4 in the liver, with CYP2A13 playing a significant role in respiratory tissues.[6][9][10] The exo isomer of the epoxide is substantially more mutagenic than the endo isomer.

-

Hydroxylation and Demethylation: Concurrent with epoxidation, CYP450 enzymes can also produce several less toxic, more water-soluble metabolites. These reactions are generally considered detoxification pathways, although some metabolites retain residual toxicity. Key hydroxylated metabolites include:

-

Aflatoxin M₁ (AFM₁): Formed by CYP1A2, this metabolite is excreted in milk and urine and is itself a potent carcinogen, albeit less so than AFB₁.[7][11]

-

Aflatoxin Q₁ (AFQ₁): A major metabolite produced by CYP3A4, AFQ₁ is significantly less toxic than AFB₁.[7][11]

-

Aflatoxin P₁ (AFP₁): The product of O-demethylation, AFP₁ is a less toxic metabolite.[7]

-

Phase II Metabolism: Detoxification

Phase II metabolism involves the conjugation of the reactive AFBO with endogenous molecules, facilitating its neutralization and excretion.

-

Glutathione Conjugation: The primary detoxification pathway for AFBO is its enzymatic conjugation with glutathione (GSH), catalyzed by Glutathione S-transferases (GSTs).[12] This reaction forms the stable and readily excretable AFB₁-glutathione conjugate.[13] The efficiency of this pathway is a critical determinant of inter-species and inter-individual susceptibility to AFB₁-induced carcinogenesis.[9][14] In humans, GSTM1 and GSTT1 are key enzymes in this process, while other isoforms are prominent in various animal species.[12]

Formation of Macromolecular Adducts: The Molecular Basis of Toxicity

When the rate of AFBO formation exceeds the capacity of detoxification pathways, this reactive epoxide can form covalent bonds with cellular macromolecules, leading to cytotoxicity and genotoxicity.

-

DNA Adducts: AFBO readily reacts with the N7 position of guanine residues in DNA to form the AFB₁-N7-guanine adduct .[7][15] This primary adduct is chemically unstable and can lead to two outcomes: depurination, creating an apurinic site in the DNA, or rearrangement into the more stable AFB₁-formamidopyrimidine (FAPy) adduct.[15][16] These DNA lesions, if not repaired, can cause G-to-T transversion mutations during DNA replication, a hallmark of AFB₁-induced hepatocellular carcinoma.[16][17]

-

Protein Adducts: AFBO can also react with nucleophilic residues on proteins. The most significant of these is the formation of an adduct with lysine residues on serum albumin, creating AFB₁-lysine .[15] Because serum albumin has a long half-life (approx. 20-22 days), the AFB₁-lysine adduct serves as a reliable and cumulative biomarker of AFB₁ exposure over several weeks.[15]

// Nodes AFB1 [label="Aflatoxin B₁ (AFB₁)", fillcolor="#F1F3F4"]; Phase1 [label="Phase I Metabolism", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#4285F4"]; Phase2 [label="Phase II Metabolism", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#34A853"]; Adducts [label="Macromolecular Adducts", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#EA4335"];

AFBO [label="AFB₁-8,9-epoxide (AFBO)\n(Highly Reactive)", fillcolor="#FBBC05"]; AFM1 [label="Aflatoxin M₁ (AFM₁)", fillcolor="#F1F3F4"]; AFQ1 [label="Aflatoxin Q₁ (AFQ₁)", fillcolor="#F1F3F4"]; AFP1 [label="Aflatoxin P₁ (AFP₁)", fillcolor="#F1F3F4"];

GSH_Conj [label="AFB₁-GSH Conjugate\n(Excreted)", fillcolor="#F1F3F4"]; DNA_Adduct [label="AFB₁-N7-Guanine\n(DNA Damage)", fillcolor="#F1F3F4"]; Alb_Adduct [label="AFB₁-Lysine\n(Albumin Adduct)", fillcolor="#F1F3F4"];

// Edges AFB1 -> Phase1 [label="CYP450s (e.g., 1A2, 3A4)", style=dashed]; Phase1 -> AFBO [label="Epoxidation\n(Bioactivation)"]; Phase1 -> AFM1 [label="Hydroxylation"]; Phase1 -> AFQ1 [label="Hydroxylation"]; Phase1 -> AFP1 [label="O-demethylation"];

AFBO -> Phase2 [label="GSTs", style=dashed]; Phase2 -> GSH_Conj [label="Detoxification"];

AFBO -> Adducts [style=dashed]; Adducts -> DNA_Adduct [label="Reaction with DNA"]; Adducts -> Alb_Adduct [label="Reaction with Albumin"]; }

Caption: Step-by-step workflow for an in vitro AFB₁ metabolism experiment.

Section 3: Analytical Methodology - Isotope Dilution Mass Spectrometry